molecular formula C27H18BrN3O4 B2490697 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one CAS No. 361171-51-9

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

Número de catálogo: B2490697
Número CAS: 361171-51-9
Peso molecular: 528.362
Clave InChI: AOKHGEJNAPUUCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H18BrN3O4 and its molecular weight is 528.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Structural Overview

The compound features a quinoline backbone substituted with a bromo group and a pyrazolyl moiety that contains furoyl groups. The presence of these functional groups is significant as they can influence the compound's pharmacological properties.

Molecular Structure

PropertyValue
Chemical Formula C20H16BrN3O3
Molecular Weight 426.26 g/mol
IUPAC Name 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one
SMILES Cc1ccccc1-c2c(nc3ccccc3)cc(c(n2)C(=O)C(=O)c4ccccc4)Br

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent coupling reactions to introduce the quinoline structure. Specific methodologies may vary, but the general approach includes:

  • Formation of Pyrazole : Starting from appropriate furoyl hydrazones.
  • Quinoline Synthesis : Utilizing cyclization reactions to form the quinoline structure.
  • Bromination : Introducing the bromo substituent through electrophilic aromatic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest, particularly at the G2/M phase.
  • Apoptosis Induction : It activates apoptotic pathways, leading to increased cell death in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The activity can be attributed to:

  • Disruption of Membrane Integrity : The compound interacts with microbial membranes, leading to leakage of cellular contents.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes such as:

  • Tyrosinase : Inhibiting this enzyme can be beneficial for conditions like hyperpigmentation.
  • Ribonucleotide Reductase : This inhibition is crucial for its anticancer activity as it affects DNA synthesis in rapidly dividing cells.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both pathogens, indicating potent antimicrobial activity .

Propiedades

Número CAS

361171-51-9

Fórmula molecular

C27H18BrN3O4

Peso molecular

528.362

Nombre IUPAC

6-bromo-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H18BrN3O4/c28-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)25(26(32)29-19)20-15-21(22-8-4-12-34-22)31(30-20)27(33)23-9-5-13-35-23/h1-14,21H,15H2,(H,29,32)

Clave InChI

AOKHGEJNAPUUCW-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CO6

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.